molecular formula C34H53N3O9S B12317781 Balanophonin, (+)-

Balanophonin, (+)-

Cat. No.: B12317781
M. Wt: 679.9 g/mol
InChI Key: HNNZXGKURRYRCB-UTQZNVAWSA-N
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Description

Contextualizing Balanophonin within Natural Product Chemistry

Natural products are broadly classified based on their biosynthetic origins and chemical structures. Within this vast landscape are the lignans (B1203133) and neolignans, a large class of phenolic compounds derived from the shikimic acid pathway. nih.gov They are formed by the oxidative coupling of two phenylpropane (C6-C3) units. nih.govresearchgate.net While classical lignans are defined by a specific 8-8' linkage between the two units, neolignans encompass all other linkage types, leading to a wide array of structural skeletons. nih.govresearchgate.net

Balanophonin is classified as a dihydrobenzofuran neolignan. This structure arises from a specific bonding pattern between the two phenylpropane precursors. It is specifically a derivative of dehydrodiconiferyl alcohol, indicating its direct biosynthetic relationship to this key intermediate. chemfaces.com First isolated from Balanophora japonica, its discovery added a new member to this important subclass of bioactive natural products. chemfaces.comresearchgate.net

Significance of Investigating Bioactive Natural Compounds

The investigation of bioactive natural compounds is a cornerstone of modern drug discovery and development. These molecules often possess unique and complex architectures that are difficult to achieve through conventional synthetic chemistry, providing novel scaffolds for therapeutic intervention. frontiersin.org Their biological activities are diverse, ranging from antioxidant and anti-inflammatory to antimicrobial and anticancer effects. frontiersin.orgnih.gov

Compounds like Balanophonin are of particular interest because they can modulate specific biological pathways implicated in human diseases. researchgate.net Studying such compounds not only provides potential new drugs but also offers valuable molecular tools to probe and understand complex physiological and pathological processes, such as neuroinflammation and neuronal cell death. researchgate.netnih.gov The potent and specific activities of many natural products underscore the importance of continued exploration of biodiversity for novel therapeutic agents.

Properties

Molecular Formula

C34H53N3O9S

Molecular Weight

679.9 g/mol

IUPAC Name

ethyl (7E,9E,11E,14E)-6-[2-[(4-amino-5-methoxy-5-oxopentanoyl)amino]-3-[(2-methoxy-2-oxoethyl)amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,19-pentaenoate

InChI

InChI=1S/C34H53N3O9S/c1-5-7-8-9-10-11-12-13-14-15-16-17-20-29(28(38)19-18-21-31(40)46-6-2)47-25-27(33(42)36-24-32(41)44-3)37-30(39)23-22-26(35)34(43)45-4/h5,10-11,13-17,20,26-29,38H,1,6-9,12,18-19,21-25,35H2,2-4H3,(H,36,42)(H,37,39)/b11-10+,14-13+,16-15+,20-17+

InChI Key

HNNZXGKURRYRCB-UTQZNVAWSA-N

Isomeric SMILES

CCOC(=O)CCCC(C(/C=C/C=C/C=C/C/C=C/CCCC=C)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)O

Canonical SMILES

CCOC(=O)CCCC(C(C=CC=CC=CCC=CCCCC=C)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N)O

Origin of Product

United States

Chemical Profile of Balanophonin, +

Structure and Stereochemistry

(+)-Balanophonin is a neolignan characterized by a dihydrobenzofuran core. Its formal chemical name is (E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal. nih.gov The structure features two phenyl rings connected in a specific arrangement that defines it as a neolignan. The stereochemistry at positions 2 and 3 of the dihydrobenzofuran ring is crucial for its identity and biological function, specified as (2R, 3S) for the dextrorotatory, or (+), enantiomer. nih.gov

Physicochemical Properties

The elemental composition and mass of Balanophonin have been determined through spectroscopic analysis. These properties are essential for its identification and characterization in laboratory settings.

Table 1: Physicochemical Properties of (+)-Balanophonin

Property Value
Molecular Formula C₂₀H₂₀O₆
Molecular Weight 356.37 g/mol
IUPAC Name (E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal
CAS Number 80286-36-8

| SMILES | COC1=CC(=CC2=C1OC@HC3=CC(=C(C=C3)O)OC)/C=C/C=O |

Data sourced from PubChem CID 21582569. nih.gov

Chemical Synthesis and Structural Modification of Balanophonin Analogues

Strategies for the Total Synthesis of (+)-Balanophonin and Related Neolignans

The total synthesis of (+)-Balanophonin, a dihydrobenzofuran neolignan, and related structures, often involves biomimetic approaches that replicate the natural biosynthetic pathways. A common strategy is the oxidative coupling of two phenylpropanoid units. scielo.br This method provides a direct route to the core dihydrobenzofuran skeleton. scielo.br

A key challenge in the synthesis of neolignans like Balanophonin is the control of stereochemistry at the C7' and C8' positions of the dihydrobenzofuran ring. Oxidative coupling reactions of phenylpropanoids, often promoted by agents like silver(I) oxide, are known to be diastereoselective, typically favoring the formation of the trans isomer. scielo.brresearchgate.net This diastereoselectivity is a crucial aspect of synthesizing the correct stereochemical configuration of the neolignan core. scielo.br The reaction proceeds through the formation of phenoxy radical intermediates, followed by a C-C bond formation and subsequent ring closure. scielo.br

While this method is effective in establishing the desired trans relationship, it generally produces a racemic mixture of the enantiomers. scielo.br Researchers have explored various oxidants and reaction conditions to improve both the yield and the diastereoselectivity of this key step. scielo.br

Table 1: Oxidative Coupling for Dihydrobenzofuran Neolignan Synthesis

Precursor(s)OxidantKey TransformationDiastereoselectivityReference
PhenylpropanoidsSilver(I) oxideOxidative CouplingPredominantly trans scielo.br

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the construction of various ring systems, including those found in natural products. nih.govwikipedia.orgorganic-chemistry.orgmedwinpublishers.com While direct application of RCM in the total synthesis of Balanophonin itself is not extensively documented in readily available literature, it has been successfully employed in the synthesis of intermediates for related compounds, such as the seven-membered heterocyclic intermediate in the synthesis of (-)-balanol. wikipedia.org RCM is particularly useful for forming sterically congested olefins and macrocycles, offering a versatile strategy for constructing complex molecular architectures. mdpi.com The choice of catalyst, often a ruthenium-based complex, is critical for the efficiency and selectivity of the RCM reaction. organic-chemistry.org

Semisynthesis and Chemical Derivatization of Balanophonin

Semisynthesis and chemical derivatization are key strategies for exploring the structure-activity relationships (SAR) of natural products like Balanophonin. By making targeted chemical modifications to the core structure, researchers can identify the pharmacophoric elements responsible for its biological activity and develop analogues with improved properties.

The rational design of novel Balanophonin derivatives is guided by an understanding of its potential biological targets and the structural features that might influence its activity. nih.govnih.govelsevierpure.com This approach often involves computational modeling to predict how modifications to the Balanophonin scaffold will affect its interaction with biological macromolecules. nih.gov The goal is to design new analogues with enhanced potency, selectivity, or improved pharmacokinetic profiles. mdpi.com Strategies may include altering substituent groups on the aromatic rings, modifying the side chain, or introducing new functional groups to probe specific interactions with a biological target. nih.gov

The synthesis of chemically modified Balanophonin analogues involves the targeted alteration of the natural product's structure. This can include modifications to the phenolic hydroxyl groups, the aliphatic side chain, or the aromatic rings. nih.gov For example, esterification or etherification of the hydroxyl groups can be used to investigate their importance for biological activity. mdpi.com The aldehyde group in the side chain of Balanophonin is another key site for modification, allowing for the introduction of a variety of different functionalities. The insights gained from these modifications are crucial for understanding the SAR of this class of neolignans. nih.govnih.govrsc.org

Table 2: Examples of Chemical Modifications on Neolignan Scaffolds

Modification SiteType of ReactionPurpose
Phenolic Hydroxyl GroupsEsterification, EtherificationInvestigate the role of hydroxyl groups in biological activity
Aliphatic Side ChainReduction, Oxidation, AlkylationExplore the influence of the side chain on potency and selectivity
Aromatic RingsIntroduction of new substituentsModulate electronic and steric properties

Enantioselective Synthesis Approaches for (+)-Balanophonin and Stereoisomers

Achieving the correct absolute stereochemistry of (+)-Balanophonin is a primary goal of its total synthesis. This requires the use of enantioselective methods to control the formation of the chiral centers.

Enzymatic resolutions have proven to be a powerful strategy for obtaining enantiomerically pure compounds. nih.govresearchgate.net This approach involves the use of enzymes that selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a key alcohol intermediate, enabling their separation. researchgate.net

Another powerful approach is the use of chiral catalysts in key bond-forming reactions. nih.govsioc-journal.cn Chiral metal complexes or organocatalysts can be used to induce asymmetry in reactions such as aldol (B89426) additions, Michael additions, or cyclizations, leading to the preferential formation of one enantiomer. nih.govnih.govrsc.org These methods are at the forefront of modern organic synthesis and are essential for the efficient and selective synthesis of complex chiral molecules like (+)-Balanophonin.

Free Radical Scavenging Activities (DPPH and ABTS)

Table 1: Free Radical Scavenging Activity of (+)-Balanophonin

AssayConcentrationInhibition (%)Reference
DPPH100 µg/mL64 researchgate.net
ABTS100 µg/mL85 researchgate.net

Modulation of Oxidative Stress Pathways

(+)-Balanophonin plays a role in modulating oxidative stress pathways, particularly in the context of neuroinflammation. Research indicates that it can inhibit lipopolysaccharide (LPS)-induced activation of microglia, a key cellular player in neuroinflammation and oxidative stress biomolther.orgnih.govresearchgate.net. Specifically, (+)-Balanophonin has been shown to inhibit the production of nitric oxide (NO), a critical mediator of oxidative stress, in LPS-activated microglia biomolther.orgresearchgate.net. Furthermore, it modulates the mitogen-activated protein kinase (MAPK) signaling pathway, reducing the phosphorylation of key kinases such as extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK biomolther.orgresearchgate.net. This modulation of inflammatory mediators and signaling pathways suggests a protective role against oxidative damage in neuronal systems.

Table 2: Modulation of MAPK Pathways by (+)-Balanophonin in LPS-Activated Microglia

Pathway ComponentEffect of (+)-BalanophoninReference
pERK1/2Decreased phosphorylation researchgate.net
pJNKDecreased phosphorylation researchgate.net
p-p38Decreased phosphorylation researchgate.net

Anti-neurodegenerative Action via Microglial Activation Inhibition

(+)-Balanophonin demonstrates anti-neurodegenerative effects primarily through the inhibition of microglial activation. Excessive activation of microglia leads to the release of neurotoxic mediators, contributing to neuronal degeneration. By suppressing microglial activation, (+)-Balanophonin mitigates this detrimental process biomolther.orgnih.govnih.govsemanticscholar.org. This inhibition is associated with a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) biomolther.orgnih.gov. Furthermore, it reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2) biomolther.orgnih.gov.

Regulation of Apoptotic Pathways: Cleaved Caspase-3 and Poly ADP Ribose Polymerase (PARP) Cleavage

A key mechanism by which (+)-Balanophonin exerts its neuroprotective effects is by regulating apoptotic pathways. Specifically, it has been shown to inhibit the activation of caspase-3 and the subsequent cleavage of its substrate, Poly ADP-ribose polymerase (PARP) biomolther.orgnih.govnih.govsemanticscholar.orgresearchgate.netmedchemexpress.comresearchgate.netkoreascience.kr. In LPS-activated N2a cells, 10 µM of (+)-Balanophonin pretreatment effectively inhibited cleaved caspase-3 to 44% (± 2.71%) of that observed in the LPS-only treated group researchgate.net. This inhibition of key apoptotic markers suggests that (+)-Balanophonin can prevent programmed cell death in neuronal cells under inflammatory conditions.

Table 3: Inhibition of Apoptotic Markers by (+)-Balanophonin

MarkerEffect of (+)-BalanophoninSpecific DataReference
Caspase-3Inhibition of activationReduced to 44 ± 2.71% (at 10 µM) of LPS-only group researchgate.net
PARP CleavageInhibitionObserved biomolther.orgresearchgate.netmedchemexpress.com

Neuroprotective Effects on Neuronal Cell Survival and Morphology

(+)-Balanophonin has demonstrated significant neuroprotective effects, enhancing neuronal cell survival and improving morphology. In studies using N2a cells exposed to conditioned medium from LPS-activated microglia, (+)-Balanophonin treatment led to increased cell viability in a concentration-dependent manner, with significant effects observed at 10 µM researchgate.net. This improved cell survival is correlated with increased neurite outgrowth and neurite length, indicating a positive impact on neuronal structure and function biomolther.orgnih.govresearchgate.net. By reducing microglial activation and the subsequent release of neurotoxic factors, (+)-Balanophonin effectively protects neurons from death and preserves their morphology.

Table 4: Neuroprotective Effects of (+)-Balanophonin on Neuronal Cells

Effect on Neuronal CellsObservationReference
Cell ViabilityIncreased in a concentration-dependent manner (significant at 10 µM) researchgate.net
Neurite OutgrowthIncreased against LPS-activated microglia-mediated toxicity nih.govresearchgate.net
Neurite LengthIncreased against LPS-activated microglia-mediated toxicity nih.govresearchgate.net

Inhibition of Advanced Glycation End Products (AGEs) Formation by (+)-Balanophonin

Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction between reducing sugars and proteins or lipids, a process known as glycation. This process, which occurs continuously in the body, is significantly accelerated under hyperglycemic conditions academicjournals.orgmdpi.com. The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes complications, cardiovascular diseases, and neurodegenerative disorders, due to their role in promoting oxidative stress and inflammation academicjournals.orgmdpi.com. Consequently, identifying compounds that can inhibit AGEs formation is a significant area of research in developing therapeutic strategies.

Research has indicated that Balanophonin exhibits inhibitory activity against the formation of AGEs. Specifically, studies have reported that (-)-Balanophonin demonstrates significant inhibitory activity in in vitro assays. One study reported an inhibitory concentration (IC50) value of 27.81 µM for (-)-Balanophonin in a glycation inhibition assay using bovine serum albumin (BSA) and D-ribose chemfaces.comchemfaces.com. Another study also identified (-)-Balanophonin as a compound with significant inhibitory activity on AGEs formation, reporting a value of 27.81 µM chemfaces.com. While these findings are promising, it is important to note that the specific enantiomer tested for AGEs inhibition was (-)-Balanophonin. Data specifically detailing the AGEs inhibitory effects of (+)-Balanophonin were not found in the reviewed literature.

Synthesis and Biosynthesis

Laboratory Synthesis

While the synthesis of related dihydrobenzofuran neolignan structures has been reported in the chemical literature, a complete, multi-step total laboratory synthesis of (+)-Balanophonin from simple starting materials is not widely documented. researchgate.net The stereoselective construction of the specific (2R, 3S) stereocenters on the dihydrobenzofuran ring presents a significant synthetic challenge.

Biosynthetic Pathway

Neolignans are biosynthesized from precursors generated via the phenylpropanoid pathway. The key building block is coniferyl alcohol. The biosynthesis of the Balanophonin core structure proceeds through the oxidative dimerization of two coniferyl alcohol molecules. nih.govnih.gov This reaction, mediated by peroxidase enzymes, forms a crucial 8-5' linkage, resulting in the dihydrobenzofuran skeleton of dehydrodiconiferyl alcohol. nih.govnih.gov Balanophonin is then formed through a subsequent oxidation of the propanol (B110389) side chain of dehydrodiconiferyl alcohol to a propenal (acrolein) group.

Structure Activity Relationship Sar Studies of + Balanophonin and Its Derivatives

Elucidating Key Pharmacophores for Diverse Bioactivities

The identification of key pharmacophores – the essential three-dimensional arrangement of functional groups necessary for biological activity – is a primary goal of SAR studies. For (+)-Balanophonin and its derivatives, research aims to pinpoint the specific molecular features that confer its observed bioactivities, such as cytotoxic or enzyme inhibitory effects. SAR investigations typically involve synthesizing and testing a series of analogues with systematic structural variations. By correlating these structural changes with observed activity profiles, researchers can deduce which parts of the molecule are critical for target binding and efficacy. For instance, studies on related benzofuran (B130515) lignans (B1203133) have indicated that the presence of a double bond at the C-7'/C-8' position is vital for cytotoxicity nih.gov. While specific pharmacophore models for (+)-Balanophonin are still an active area of research, SAR investigations are designed to uncover such structure-activity trends, guiding the design of more potent and selective analogues.

Computational Chemistry and Molecular Docking in SAR Analysis

Computational chemistry plays a pivotal role in modern SAR studies, offering powerful tools for predicting molecular behavior and interactions. These methods accelerate the discovery process by reducing the need for extensive experimental synthesis and testing.

Molecular Modeling and Binding Affinity Predictions

Molecular modeling techniques allow for the creation of three-dimensional representations of molecules, enabling the study of their conformations and interactions. Binding affinity predictions, often quantified by parameters like binding free energy (ΔG) or dissociation constant (Kd), are crucial for assessing how strongly a compound interacts with its biological target. Studies utilizing molecular docking simulations for Balanophonin and related compounds have provided valuable insights into their potential interactions with various targets. For example, Balanophonin has been identified as a promising ligand with favorable binding characteristics, showing significant binding affinity (ΔG values) and dissociation constants (Kd) when docked against targets like SARS-CoV-2 NendoU iribb.org. These computational predictions serve as a vital guide for prioritizing compounds for further experimental validation.

In Vitro Cell-Based Assays for Pharmacological Activity

The biological evaluation of (+)-Balanophonin has predominantly utilized cell-based models to assess its efficacy in mitigating inflammation and neurodegeneration. These studies have explored its effects on key cellular markers, signaling pathways, and the production of inflammatory mediators.

Cell Line Models for Anti-inflammatory Research (e.g., BV2 microglia, RAW 264.7 macrophages)

(+)-Balanophonin has demonstrated significant anti-inflammatory effects in microglial and macrophage cell lines, crucial players in neuroinflammation.

BV2 Microglia: In lipopolysaccharide (LPS)-stimulated BV2 microglia, (+)-Balanophonin was found to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgmdpi.comnih.govresearchgate.net. Specifically, IL-1β secretion was significantly reduced in a concentration-dependent manner, with reductions of 65 ± 7.76%, 45 ± 8.28%, and 38 ± 4.96% of the LPS-only treated group observed at 1, 5, and 10 μM of (+)-Balanophonin, respectively semanticscholar.orgresearchgate.net. TNF-α levels also decreased, although the effect was less pronounced at lower concentrations semanticscholar.orgbiomolther.orgresearchgate.net. Furthermore, (+)-Balanophonin suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, key enzymes involved in inflammatory responses nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgmdpi.comresearchgate.net. The compound also downregulated the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are critical signaling pathways in inflammation nih.govsemanticscholar.orgbiomolther.orgresearchgate.net.

RAW 264.7 Macrophages: While direct studies on RAW 264.7 cells are less detailed in the provided snippets, research on related compounds highlights their importance in inflammation models nih.govbcrcp.ac.in. One study identified (+)-Balanophonin as a cyclooxygenase-2 (COX-2) inhibitor, noting its ability to inhibit LPS-induced NO production in macrophages x-mol.net.

Table 6.1.1-1: Anti-inflammatory Effects of (+)-Balanophonin in BV2 Microglia

Parameter MeasuredEffect of (+)-BalanophoninConcentration Range (μM)Reference(s)
NO ProductionReduced1-10 nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgmdpi.comnih.govresearchgate.net
PGE2 ProductionReduced1-10 nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgmdpi.comnih.govresearchgate.net
TNF-α SecretionReduced1-10 semanticscholar.orgbiomolther.orgresearchgate.net
IL-1β SecretionSignificantly Reduced1-10 semanticscholar.orgbiomolther.orgresearchgate.net
iNOS Protein ExpressionReduced1-10 nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgmdpi.comresearchgate.net
COX-2 Protein ExpressionReduced1-10 nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgmdpi.comresearchgate.net
MAPK (ERK, JNK, p38) PhosphorylationInhibited1-10 nih.govsemanticscholar.orgbiomolther.orgresearchgate.net

Neuronal Cell Models for Neuroprotection Studies (e.g., N2a neuroblastoma cells)

(+)-Balanophonin has demonstrated neuroprotective capabilities in neuronal cell models, particularly against neurotoxicity induced by activated microglia.

In N2a neuroblastoma cells, exposure to conditioned medium from LPS-activated microglia led to neuronal cell death, characterized by increased apoptotic cascades nih.govsemanticscholar.orgbiomolther.orgresearchgate.net. Treatment with (+)-Balanophonin significantly protected N2a cells from this microglial-induced neurotoxicity nih.govsemanticscholar.orgbiomolther.org. This protection was evidenced by increased cell viability and enhanced neurite outgrowth and length nih.govsemanticscholar.orgbiomolther.orgresearchgate.net. Mechanistically, (+)-Balanophonin was shown to inhibit neuronal apoptosis by regulating the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key markers of apoptosis nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgresearchgate.net. While it slightly increased the anti-apoptotic protein Bcl-2, it did not significantly affect Bax expression researchgate.net.

Table 6.1.2-1: Neuroprotective Effects of (+)-Balanophonin in N2a Cells

Parameter MeasuredEffect of (+)-BalanophoninReference(s)
Cell Viability (vs. microglia-induced toxicity)Increased nih.govsemanticscholar.orgbiomolther.orgresearchgate.net
Neurite Outgrowth/LengthIncreased nih.govsemanticscholar.orgbiomolther.org
Caspase-3 ActivationInhibited nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgresearchgate.net
PARP CleavageInhibited nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgresearchgate.net
Bcl-2 ExpressionSlightly Increased researchgate.net
Bax ExpressionNo Significant Effect researchgate.net

Assays for Antioxidant Capacity (e.g., DPPH, ABTS scavenging)

(+)-Balanophonin exhibits notable antioxidant properties, contributing to its potential therapeutic benefits.

Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) cation radical scavenging assay have indicated the antioxidant capacity of (+)-Balanophonin mdpi.comacgpubs.orgnih.govcabidigitallibrary.orgresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netnih.gov. In one study, (+)-Balanophonin demonstrated 64% DPPH radical scavenging activity and 85% ABTS radical scavenging activity at a concentration of 100 μg/mL researchgate.net. Another investigation reported a DPPH IC50 value of 0.074 mM for a related compound acgpubs.org. The compound has been identified as having strong antioxidant activity cabidigitallibrary.orgresearchgate.net.

Table 6.1.3-1: Antioxidant Activity of (+)-Balanophonin

AssayResultConcentrationReference(s)
DPPH64% inhibition100 μg/mL researchgate.net
ABTS85% inhibition100 μg/mL researchgate.net
DPPHIC50 = 0.074 mM (for related compound)N/A acgpubs.org
GeneralStrong antioxidant activityN/A mdpi.comcabidigitallibrary.orgresearchgate.net

Enzyme Inhibition Assays (e.g., Cholinesterase, α-Glucosidase, COX-2)

(+)-Balanophonin has been evaluated for its inhibitory effects on several key enzymes.

COX-2: (+)-Balanophonin has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2) nih.govx-mol.netfrontiersin.org. In an assay using Saussurea obvallata, (+)-Balanophonin exhibited a COX-2 inhibitory activity with an IC50 value of 12.1 ± 0.9 μM x-mol.net. It also suppressed COX-2 protein expression in LPS-induced microglial cells nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgmdpi.comresearchgate.net.

Cholinesterase: The compound has been associated with cholinesterase inhibition cabidigitallibrary.orgtargetmol.comresearchgate.netnajah.edunih.govuniv-constantine3.dz. While specific IC50 values for (+)-Balanophonin are not detailed in the provided snippets, its role as a potential cholinesterase inhibitor is noted cabidigitallibrary.orgtargetmol.com.

α-Glucosidase: Research indicates that (+)-Balanophonin possesses α-glucosidase inhibitory activity nih.govresearchgate.netscience.govvdoc.pub. One study explicitly mentions its role in α-glucosidase inhibition researchgate.net.

Table 6.1.4-1: Enzyme Inhibition Activity of (+)-Balanophonin

EnzymeActivity ObservedValue/DetailsReference(s)
COX-2InhibitionIC50 = 12.1 ± 0.9 μM x-mol.net
COX-2Protein ExpressionReduced in LPS-stimulated microglia nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgmdpi.comresearchgate.net
CholinesteraseInhibitionMentioned as a property cabidigitallibrary.orgtargetmol.com
α-GlucosidaseInhibitionMentioned as a property nih.govresearchgate.net

Western Blot Analysis for Protein Expression Profiling

Western blot analysis has been instrumental in understanding the molecular mechanisms underlying the effects of (+)-Balanophonin.

The compound was found to significantly reduce the expression of iNOS and COX-2 proteins in LPS-activated microglia nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgmdpi.comresearchgate.net. Furthermore, it effectively inhibited the phosphorylation of key MAPKs, including ERK1/2, JNK, and p38 nih.govsemanticscholar.orgbiomolther.orgresearchgate.net. The inhibition of JNK phosphorylation by (+)-Balanophonin was observed to be comparable to that of a known JNK inhibitor nih.govsemanticscholar.orgbiomolther.org. In neuronal cells (N2a), (+)-Balanophonin was shown to regulate apoptotic markers by inhibiting the activation of caspase-3 and the cleavage of PARP nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgresearchgate.net.

ELISA for Cytokine and Mediator Quantification

Enzyme-linked immunosorbent assay (ELISA) has been employed to quantify the levels of various cytokines and inflammatory mediators affected by (+)-Balanophonin.

As detailed in section 6.1.1, ELISA assays confirmed that (+)-Balanophonin treatment led to a significant reduction in the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α in BV2 microglia semanticscholar.orgbiomolther.orgresearchgate.net. It also contributed to the reduction of inflammatory mediators like NO and PGE2 nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgmdpi.comnih.govresearchgate.net.

Table 6.1.6-1: Cytokine and Mediator Levels Quantified by ELISA

MediatorEffect of (+)-BalanophoninReference(s)
NOReduced nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgmdpi.comnih.govresearchgate.net
PGE2Reduced nih.govsemanticscholar.orgmedchemexpress.combiomolther.orgmdpi.comnih.govresearchgate.net
TNF-αReduced semanticscholar.orgbiomolther.orgresearchgate.net
IL-1βSignificantly Reduced semanticscholar.orgbiomolther.orgresearchgate.net

Compound List:

(+)-Balanophonin

Interleukin-1 beta (IL-1β)

Interleukin-6 (IL-6)

Nitric Oxide (NO)

Prostaglandin E2 (PGE2)

Tumor Necrosis Factor-alpha (TNF-α)

Inducible Nitric Oxide Synthase (iNOS)

Cyclooxygenase-2 (COX-2)

Extracellular Signal-Regulated Kinase (ERK1/2)

C-Jun N-terminal Kinase (JNK)

p38 MAPK

Caspase-3

Poly (ADP-ribose) polymerase (PARP)

Bcl-2

Bax

Lipopolysaccharide (LPS)

1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH)

2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BChE)

α-Glucosidase

In Vivo Preclinical Animal Models for Disease Pathologies

Preclinical animal models are crucial for understanding disease pathogenesis and evaluating the efficacy of potential therapeutic agents before human trials. These models aim to replicate complex disease states, including neuroinflammation, neurodegeneration, general inflammatory responses, and oxidative stress.

Models for Inflammatory Responses

Beyond neuroinflammation, (+)-Balanophonin's broad anti-inflammatory properties have been investigated in vitro. As detailed in section 6.2.1, the compound effectively suppresses the release of pro-inflammatory cytokines and mediators in activated microglial cells nih.govmedchemexpress.commedchemexpress.com. These mechanisms, including the inhibition of NO, PGE2, IL-1β, and TNF-α, are indicative of a general anti-inflammatory action.

However, specific research findings from in vivo animal models evaluating (+)-Balanophonin's effects on systemic or localized inflammatory responses outside the central nervous system were not found in the provided search results.

Mechanism of Action

The anti-inflammatory and neuroprotective effects of Balanophonin are mediated by its interaction with key intracellular signaling pathways. The primary mechanism identified is the inhibition of the mitogen-activated protein kinase (MAPK) pathway. researchgate.net

In LPS-stimulated microglia, Balanophonin has been shown to inhibit the phosphorylation of several key MAPK proteins, including extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK. researchgate.net These kinases are crucial for activating transcription factors that lead to the expression of pro-inflammatory genes like iNOS, COX-2, and various cytokines. By blocking the MAPK pathway, Balanophonin effectively prevents the downstream cascade of inflammatory events, thereby exerting its anti-neuroinflammatory and neuroprotective effects. researchgate.net

Potential Applications

The potent biological activities of (+)-Balanophonin, particularly its ability to suppress neuroinflammation, suggest significant potential for therapeutic applications. Its mechanism of action makes it a promising candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where chronic inflammation is a critical component of disease progression. Its ability to protect neurons from inflammatory-mediated damage highlights its value as a lead compound in medicinal chemistry for the development of new anti-neuroinflammatory drugs.

Future Directions and Research Perspectives

Development of Novel Balanophonin Analogues with Enhanced Potency and Selectivity

A primary goal in medicinal chemistry is the optimization of a lead compound to improve its efficacy and reduce potential off-target effects. youtube.com For (+)-Balanophonin, this involves the synthesis of novel analogues and a systematic investigation of their structure-activity relationships (SAR). The objective is to identify which parts of the molecule are essential for its biological activity and how modifications to its chemical structure can enhance potency and selectivity for specific molecular targets. nih.govmdpi.com

Future research will likely focus on modifying key functional groups on the Balanophonin scaffold, such as the hydroxyl and methoxy (B1213986) groups on the phenyl rings or the aldehyde group on the propenal side chain. nih.gov By creating a library of these new derivatives, researchers can screen them for improved biological performance. youtube.comnih.gov For instance, modifications could be designed to increase the compound's ability to inhibit specific enzymes or to interact more strongly with a particular receptor. mdpi.comnih.gov This approach allows for the development of compounds that are not only more potent but also more selective, potentially leading to more effective therapeutic agents with fewer side effects. nih.gov

Table 1: Potential Strategies for Balanophonin Analogue Development

Modification Strategy Rationale Potential Outcome
Modification of Phenolic Hydroxyl Groups Altering hydrogen bonding capacity and antioxidant potential. Enhanced receptor binding or improved antioxidant activity.
Alteration of Methoxy Groups Changing steric hindrance and lipophilicity. Improved cell permeability and bioavailability.
Derivatization of the Aldehyde Moiety Modifying a key reactive site. Altered reactivity and potential for different covalent interactions with targets.

Exploration of Additional Molecular Targets and Signaling Networks

Current research has shown that (+)-Balanophonin exerts its anti-inflammatory effects by targeting specific components of cellular signaling pathways. It has been found to reduce the activation of Toll-like receptor 4 (TLR4) and inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38. targetmol.comnih.gov This leads to a downstream reduction in inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β). targetmol.comnih.gov

Despite these insights, the full spectrum of its molecular interactions remains to be elucidated. Given its diverse reported activities, it is plausible that (+)-Balanophonin interacts with multiple cellular targets. targetmol.com Future studies will employ target identification strategies, such as network pharmacology, to predict and validate new protein targets. rsc.orgmdpi.com Investigating its effects on other major signaling networks, like the NF-κB, JAK/STAT, or PI3K/Akt pathways, could reveal novel mechanisms of action. nih.govresearchgate.net Uncovering these additional targets and pathways is crucial for a comprehensive understanding of its pharmacological profile and could open up new therapeutic applications for Balanophonin and its future analogues. mdpi.com

Table 2: Known and Potential Molecular Targets of (+)-Balanophonin

Target/Pathway Reported Effect Therapeutic Relevance
MAPK Pathway (ERK1/2, JNK, p38) Inhibition of phosphorylation. nih.gov Anti-inflammatory, Neuroprotection. nih.gov
TLR4 Signaling Reduction of LPS-mediated activation. targetmol.com Anti-inflammatory. targetmol.com
iNOS and COX-2 Downregulation of protein expression. nih.gov Anti-inflammatory. nih.gov
Caspase-3 and PARP Inhibition of activation and cleavage. nih.gov Neuroprotection (Anti-apoptotic). nih.gov
NF-κB Pathway Potential Target Inflammation, Cancer. researchgate.net

| PI3K/Akt Pathway | Potential Target | Cell survival, Proliferation. researchgate.net |

Advanced Methodologies for Isolation and Structural Characterization

The efficient extraction and purification of (+)-Balanophonin from its natural sources, such as Firmiana simplex and Passiflora edulis, is fundamental for research and potential commercialization. chemicalbook.comnih.gov Traditional methods like maceration or Soxhlet extraction can be time-consuming and require large volumes of organic solvents. nih.gov Future efforts will focus on adopting and optimizing modern, "green" extraction techniques that offer higher efficiency, selectivity, and a reduced environmental footprint. mdpi.com

Techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) are promising alternatives. nih.govnih.govresearchgate.net These methods can significantly shorten extraction times and reduce solvent consumption while improving the yield of the target compound. nih.govmdpi.com For structural characterization, while standard techniques are effective, advanced high-field Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) will continue to be vital for unambiguously confirming the structure of newly discovered analogues and for elucidating the structures of complex co-occurring compounds. nih.govmdpi.comd-nb.infomdpi.com

Table 3: Comparison of Conventional and Advanced Extraction Techniques

Technique Principle Advantages Disadvantages
Maceration Soaking plant material in a solvent. nih.gov Simple, low cost. Time-consuming, low efficiency. nih.gov
Soxhlet Extraction Continuous extraction with fresh solvent. nih.gov More efficient than maceration. Requires heat, lengthy.
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation enhances mass transfer. nih.gov Fast, efficient, less solvent. nih.govresearchgate.net Potential for degradation of thermolabile compounds.
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and sample. mdpi.com Very fast, reduced solvent use. mdpi.com Requires polar solvents, potential for hot spots.

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as solvent. nih.gov | "Green" solvent, highly selective. | High initial equipment cost. |

Integration of Omics Technologies in Balanophonin Research

The advent of omics technologies offers a systems-biology approach to understanding the effects of natural compounds like (+)-Balanophonin. researchgate.netnih.gov Integrating genomics, proteomics, and metabolomics can provide a holistic view of the cellular response to the compound, from gene expression changes to alterations in protein and metabolite levels. nih.govmdpi.com

Proteomics can be used to identify the direct protein targets of Balanophonin and its analogues through methods like activity-based protein profiling (ABPP). researchgate.netmdpi.com Quantitative proteomics can also reveal widespread changes in the cellular proteome following treatment, highlighting the pathways and biological processes that are most affected. nih.govfrontiersin.orgnih.gov

Metabolomics , the study of small molecules or metabolites within a cell or organism, can provide a functional readout of the physiological state. nih.govmdpi.com By comparing the metabolomic profiles of cells treated with Balanophonin to untreated cells, researchers can identify metabolic pathways that are perturbed by the compound. mdpi.com This can uncover novel mechanisms of action and help identify biomarkers of the compound's activity. nih.govresearchgate.net Furthermore, metabolomic analysis of the plants that produce Balanophonin can provide insights into its biosynthesis and the role it plays in the plant's own biology. nih.gov The integration of these powerful omics platforms will undoubtedly accelerate the pace of discovery in Balanophonin research. mdpi.com

Table 4: Application of Omics Technologies in (+)-Balanophonin Research

Omics Technology Application Potential Insights
Proteomics Target identification; analysis of protein expression changes. mdpi.comnih.gov Direct binding partners; elucidation of affected signaling pathways and cellular processes.
Metabolomics Analysis of cellular metabolite profile changes; plant metabolomics. nih.govnih.gov Understanding of metabolic reprogramming; identification of biomarkers; insights into biosynthesis.
Transcriptomics Analysis of gene expression changes upon treatment. Identification of genes and genetic pathways regulated by Balanophonin.

| Pan-Omics | Integration of data from genomics, transcriptomics, proteomics, and metabolomics. mdpi.com | A comprehensive, systems-level understanding of the compound's mechanism of action. mdpi.com |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.